molecular formula C20H22N2O4S B2554702 N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946306-31-6

N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No. B2554702
CAS RN: 946306-31-6
M. Wt: 386.47
InChI Key: VSIDQLPAFIXHII-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, also known as MI-773, is a small molecule inhibitor that has been identified as a potential anticancer agent. It has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Antibacterial and Antifungal Applications

A series of compounds, including N-aryl acetamide derivatives, were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some of these compounds displayed promising antibacterial and antifungal activities, highlighting the potential of N-aryl acetamide derivatives in the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Medicinal Properties in Traditional Medicine

N-acetyldopamine (NADA) derivatives, including compounds similar in structure to N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, were isolated from Periostracum Cicadae, a component used in traditional Chinese medicine. These compounds are utilized for their medicinal properties, such as treating soreness of the throat, hoarseness, itching, and spasms (Yang et al., 2015).

Anti-inflammatory Drug Synthesis

An indole acetamide derivative was synthesized and evaluated for its anti-inflammatory activity through in silico modeling, targeting the cyclooxygenase domains. This study exemplifies the potential of indole acetamide derivatives, structurally related to N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, in the development of anti-inflammatory drugs (Al-Ostoot et al., 2020).

Molecular Modeling and Docking Studies

The crystallographic study and molecular modeling of a compound similar to N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide were conducted to understand its interaction with the melatonin-binding pocket of the MT1A receptor. This study provides insights into the molecular interactions and binding affinities of similar compounds, facilitating the design of receptor-specific drugs (Baranova et al., 2012).

Synthesis of Antioxidant Compounds

Novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and evaluated for their antioxidant activity. The study highlights the potential of these compounds, related to N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-(2-methoxyethyl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15-7-9-16(10-8-15)27(24,25)19-13-22(14-20(23)21-11-12-26-2)18-6-4-3-5-17(18)19/h3-10,13H,11-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIDQLPAFIXHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

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